molecular formula C16H25ClN2O2 B7165409 N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride

Cat. No.: B7165409
M. Wt: 312.83 g/mol
InChI Key: SXSBLTYTQYTPRO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methoxy-phenylethyl group and a carboxamide group

Properties

IUPAC Name

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-16(10-6-7-11-18-16)15(19)17-12-14(20-2)13-8-4-3-5-9-13;/h3-5,8-9,14,18H,6-7,10-12H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSBLTYTQYTPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)NCC(C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylpiperidine with 2-methoxy-2-phenylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions may result in various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that result in its pharmacological effects. The compound’s structure allows it to bind effectively to these receptors, modulating their activity and producing the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to act as an agonist at opioid receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

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